Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride
Description
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride (CAS 20119-48-6), is a structurally complex derivative of butyric acid. Its molecular architecture includes:
- A 3-hydroxy-3-methyl substituent on the butyric acid backbone, which may enhance metabolic stability .
- A 2-(dimethylamino)ethyl ester moiety, which improves water solubility via hydrochloride salt formation while enabling pH-dependent hydrolysis to release the active acid .
This compound is hypothesized to combine the therapeutic benefits of butyrate (e.g., apoptosis induction, antimicrobial activity) with enhanced bioavailability due to its modified structure.
Properties
CAS No. |
20119-48-6 |
|---|---|
Molecular Formula |
C18H32ClNO3Si |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
2-[3-hydroxy-3-methyl-2-(4-trimethylsilylphenyl)butanoyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H31NO3Si.ClH/c1-18(2,21)16(17(20)22-13-12-19(3)4)14-8-10-15(11-9-14)23(5,6)7;/h8-11,16,21H,12-13H2,1-7H3;1H |
InChI Key |
UTHSYCRQPWQZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)[Si](C)(C)C)C(=O)OCC[NH+](C)C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic reactions focusing on:
- Formation of the ester bond between the butyric acid derivative and the 2-(dimethylamino)ethyl moiety.
- Installation or preservation of the trimethylsilyl-protected phenyl group.
- Control of stereochemistry at the 3-hydroxy-3-methyl position.
- Conversion to the hydrochloride salt for improved stability and handling.
Key Reagents and Conditions
- Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid group for esterification with the amino alcohol derivative.
- Protecting Groups: Trimethylsilyl (TMS) groups protect phenolic hydroxyls during synthesis to prevent unwanted side reactions.
- Solvents: Anhydrous organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are employed under inert atmosphere to avoid moisture interference.
- Temperature Control: Reactions are performed at controlled temperatures, often starting at 0 °C to room temperature, to optimize yield and selectivity.
- Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.
Stepwise Preparation Outline
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Protection of phenolic hydroxyl with trimethylsilyl chloride (TMS-Cl) | TMS-Cl, imidazole, DCM, room temp | Formation of p-(trimethylsilyl)phenyl intermediate |
| 2 | Activation of butyric acid derivative | DCC, NHS, DCM, 0 °C to room temp | Formation of NHS-ester intermediate |
| 3 | Coupling with 2-(dimethylamino)ethanol | Amino alcohol, DCM, inert atmosphere | Formation of ester bond |
| 4 | Deprotection and salt formation | Acid treatment (HCl in ether or methanol) | Formation of hydrochloride salt of the ester |
Representative Reaction Scheme
Trimethylsilylation: The phenolic hydroxyl group on the aromatic ring is protected by reaction with trimethylsilyl chloride in the presence of imidazole to yield the TMS-protected phenyl intermediate.
Ester Activation: The carboxylic acid group of 3-hydroxy-3-methylbutyric acid is activated by DCC/NHS coupling to form an active ester.
Esterification: The activated ester reacts with 2-(dimethylamino)ethanol to form the desired ester linkage.
Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent to improve compound stability.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used throughout synthesis to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and stereochemistry.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses purity (>95%) and molecular weight.
- X-ray Photoelectron Spectroscopy (XPS): Used in related fullerene derivatives to confirm surface composition and phase separation, indicating potential for detailed surface analysis of this compound as well.
- Purification: Typically involves extraction, washing, and recrystallization or chromatography to isolate the pure hydrochloride salt.
Research Discoveries and Improvements
- Recent advances in esterification techniques have improved yields and reduced reaction times by optimizing reagent ratios and solvent systems.
- Use of milder deprotection conditions for trimethylsilyl groups prevents side reactions and degradation of sensitive moieties.
- Conversion to hydrochloride salt enhances solubility and stability, facilitating applications in organic electronics and pharmaceuticals.
- The compound’s structural analogues have been studied for their electron mobility and interfacial properties in organic solar cells, suggesting potential functional applications beyond synthesis.
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | 3-Hydroxy-3-methylbutyric acid, p-hydroxyphenyl derivative, 2-(dimethylamino)ethanol | Purity >98% recommended |
| Protecting Group | Trimethylsilyl chloride (TMS-Cl) | Protects phenol during coupling |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | Efficient ester activation |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |
| Reaction Temperature | 0 °C to room temperature | Controls side reactions |
| Monitoring | TLC, LC-MS, NMR | Ensures reaction completion and purity |
| Final Salt Formation | HCl in ether or methanol | Improves compound stability |
Chemical Reactions Analysis
Functional Group Reactivity and Chemical Transformations
The compound’s reactivity is governed by its structural features:
Ester Hydrolysis
The dimethylaminoethyl ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and the amine alcohol. This reaction is critical for bioavailability and stability studies.
Trimethylsilyl Group Chemistry
The silyl group exhibits distinct reactivity:
-
Deprotection : Removed via fluoride ions (e.g., TBAF) or acidic conditions (e.g., TFA), exposing a hydroxyl group .
-
Stability : Resists hydrolysis under mild conditions but is labile under strong acids/bases .
Dimethylamino Group Interactions
The dimethylaminoethyl moiety participates in:
-
Protonation : Forms a quaternary ammonium salt under acidic conditions, altering solubility.
-
Nucleophilic Reactions : Reacts with electrophiles (e.g., alkyl halides) to form new bonds.
| Functional Group | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Dimethylaminoethyl ester | Hydrolysis | HCl/H₂O or NaOH |
| Trimethylsilyl group | Deprotection | TBAF or TFA |
| Dimethylamino group | Alkylation | Alkyl halides, base (e.g., Et₃N) |
Electron Mobility in Solar Cells
While not directly studied in the target compound, structurally analogous derivatives (e.g., PCBDAN in ) exhibit electron mobility comparable to PCBM, suggesting potential applications in organic photovoltaics.
Chemical Stability
-
Thermal Stability : Requires inert atmospheres (e.g., N₂) during synthesis to prevent degradation.
-
Moisture Sensitivity : Silyl groups demand anhydrous conditions to avoid premature hydrolysis .
Research Challenges and Considerations
-
Synthetic Complexity : Multi-step synthesis necessitates rigorous control of reaction conditions and purification .
-
Biological Relevance : The dimethylamino group’s basicity and the silyl group’s hydrophobicity may influence bioavailability and cellular permeability.
This compound’s unique combination of functional groups positions it as a versatile intermediate for materials science and medicinal chemistry, though extensive experimental validation is needed to explore its full potential.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 357.99 g/mol. The presence of a hydroxyl group, a trimethylsilyl group attached to a phenyl ring, and a dimethylaminoethyl ester component enhances its solubility and reactivity compared to simpler analogs. These structural features allow for diverse applications in biological and chemical research.
Biological Applications
Histone Deacetylase Inhibition : One of the primary biological activities associated with butyric acid derivatives is their role as histone deacetylase inhibitors. This action promotes histone acetylation, influencing gene expression and enhancing transcriptional activity at specific gene promoters. Such mechanisms are crucial in cancer research and therapy, where modulation of gene expression can lead to altered cell growth and differentiation .
Anti-inflammatory Properties : Butyric acid and its derivatives exhibit anti-inflammatory effects, making them valuable in treating inflammatory diseases. They have been shown to reduce inflammation in various models, suggesting potential therapeutic applications in conditions such as inflammatory bowel disease .
Gut Health : Butyric acid serves as an energy source for colonocytes and plays a significant role in maintaining gut health. Its derivatives can help modulate gut microbiota composition and promote intestinal barrier function, which is essential for preventing gastrointestinal disorders .
Synthesis and Mechanism of Action
The synthesis of butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride involves several steps requiring careful control of reaction conditions to ensure high yields and purity. The multi-step synthesis typically includes reactions such as esterification and amination .
Case Studies
Case Study 1: Cancer Research
In a study examining the effects of butyric acid derivatives on cancer cell lines, researchers found that the compound significantly inhibited cell proliferation and induced apoptosis in human colon cancer cells. The mechanism was linked to the activation of apoptotic pathways through histone modification .
Case Study 2: Inflammatory Bowel Disease
A clinical trial investigated the use of butyric acid derivatives in patients with ulcerative colitis. Results indicated that treatment led to reduced inflammation markers and improved clinical symptoms, highlighting the compound's therapeutic potential in managing inflammatory bowel diseases .
Summary of Potential Applications
| Application Area | Description |
|---|---|
| Histone Deacetylase Inhibitor | Modulates gene expression; potential use in cancer therapy |
| Anti-inflammatory Agent | Reduces inflammation; applicable in treating inflammatory diseases |
| Gut Health Enhancement | Serves as an energy source for colonocytes; promotes intestinal health |
| Cancer Cell Proliferation | Inhibits proliferation; induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, including those related to lipid metabolism and signal transduction.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Butyric Acid Derivatives
Key Observations:
- Its dimethylaminoethyl ester·HCl balances this with aqueous solubility, unlike non-ionic esters like tributyrin .
- Bioactivity : While sodium butyrate and indole-3-butyric acid exhibit direct apoptosis induction, the target compound’s activity likely depends on ester hydrolysis to release 3-hydroxy-3-methylbutyric acid. This mechanism parallels tributyrin’s prodrug behavior .
Antimicrobial Activity Comparison
Table 2: Antimicrobial Efficacy of Butyric Acid Derivatives
Key Observations:
- Mechanism : Like butyric acid, the target compound may act via acid release upon ester hydrolysis. However, its trimethylsilyl group could delay hydrolysis, prolonging antimicrobial activity compared to valeric acid .
- Odor Mitigation : Encapsulation strategies (e.g., laminar clays ) used for butyric acid might be adaptable to the target compound to address stability and odor concerns.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | ~400 (estimated) | 2.8 | High (ester·HCl salt) |
| Sodium Butyrate | 110.1 | -0.5 | Very high |
| Tributyrin | 302.4 | 3.2 | Low |
Key Observations:
- Solubility-Bioavailability Trade-off : The target compound’s intermediate LogP (2.8) and hydrochloride salt may offer balanced oral bioavailability, contrasting with sodium butyrate’s rapid excretion and tributyrin’s poor solubility .
Biological Activity
Butyric acid, specifically the compound 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride , is a derivative of butyric acid that has garnered attention in various fields of biological research. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Butyric Acid Backbone : The core structure provides essential fatty acid properties.
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Trimethylsilyl Group : Increases lipophilicity, which may affect absorption and distribution.
- Dimethylaminoethyl Ester : Suggests potential for interaction with neurotransmitter systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that butyric acid derivatives exhibit anticancer properties through various mechanisms:
- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to altered gene expression and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies show that treatment with this compound can induce G1 phase arrest in cancer cell lines, inhibiting proliferation .
2. Neuroprotective Effects
The dimethylamino group suggests potential neuroprotective properties:
- Neurotransmitter Modulation : The compound may enhance the release of neurotransmitters such as acetylcholine, improving cognitive functions .
- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .
3. Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory activity:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial in inflammatory responses .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Neuroprotective Effects in Animal Models
- Anti-inflammatory Response in Human Cells
Data Tables
Q & A
Basic Research Question
- HPLC-DAD : Use a gradient of 0.1% TFA in acetonitrile/water (40:60 to 90:10 over 20 min) on a C18 column. Detect impurities (e.g., des-TMS byproduct) at 254 nm .
- Ion-pair chromatography : Add 10 mM heptafluorobutyric acid to resolve charged degradation products (e.g., hydrolyzed ester) .
- Validation : Ensure ≤0.5% total impurities per ICH guidelines, with method precision (RSD <2%) .
How does the TMS group influence lipophilicity and membrane permeability?
Advanced Research Question
The TMS-phenyl moiety enhances lipophilicity but may reduce aqueous solubility:
- LogP measurement : Use shake-flask method (octanol/water) or computational tools (e.g., MarvinSketch). Compare with non-TMS analogs to quantify hydrophobicity shifts .
- PAMPA assay : Evaluate passive diffusion across artificial membranes. The TMS group increases permeability (e.g., P >1 × 10 cm/s) but may require formulation with cyclodextrins for in vivo stability .
What mechanistic insights explain its inconsistent activity in kinase inhibition assays?
Advanced Research Question
Contradictions may arise from off-target effects or variable ester hydrolysis:
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler™) at 1–10 µM. Cross-check with inactive ester analogs to confirm target specificity .
- Hydrolysis rate quantification : Correlate intracellular esterase activity (e.g., using fluorogenic substrates) with IC values across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
